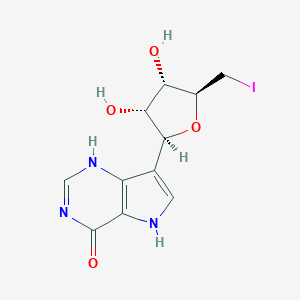
5'-Deoxy-5'-iodo-9-deazainosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Deoxy-5'-iodo-9-deazainosine, also known as Cordycepin, is a nucleoside analog that has attracted attention in the scientific community due to its potential therapeutic applications. Cordycepin is found in the fungus Cordyceps militaris and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
5'-Deoxy-5'-iodo-9-deazainosine exerts its effects through various mechanisms. In cancer cells, 5'-Deoxy-5'-iodo-9-deazainosine inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. 5'-Deoxy-5'-iodo-9-deazainosine inhibits the production of these cytokines, thereby reducing inflammation. Finally, 5'-Deoxy-5'-iodo-9-deazainosine inhibits viral replication by interfering with the synthesis of viral RNA.
Efectos Bioquímicos Y Fisiológicos
5'-Deoxy-5'-iodo-9-deazainosine has several biochemical and physiological effects. It inhibits the activity of enzymes involved in nucleic acid synthesis, which leads to the inhibition of DNA and RNA synthesis. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits protein synthesis by interfering with the elongation phase of translation. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-Deoxy-5'-iodo-9-deazainosine has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied, and there is a wealth of literature on its biological effects. However, there are also some limitations to its use in lab experiments. 5'-Deoxy-5'-iodo-9-deazainosine is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 5'-Deoxy-5'-iodo-9-deazainosine. One area of research is the development of new synthesis methods that can improve the yield and purity of 5'-Deoxy-5'-iodo-9-deazainosine. Another area of research is the development of new formulations of 5'-Deoxy-5'-iodo-9-deazainosine that can improve its solubility and stability. Additionally, there is ongoing research into the use of 5'-Deoxy-5'-iodo-9-deazainosine in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanisms of action of 5'-Deoxy-5'-iodo-9-deazainosine, which can help to uncover new therapeutic applications for this compound.
Métodos De Síntesis
5'-Deoxy-5'-iodo-9-deazainosine can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of starting materials such as adenosine and iodine, which are then transformed into 5'-Deoxy-5'-iodo-9-deazainosine through a series of chemical reactions. Fermentation involves the use of microorganisms such as Cordyceps militaris, which produce 5'-Deoxy-5'-iodo-9-deazainosine naturally.
Aplicaciones Científicas De Investigación
5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. 5'-Deoxy-5'-iodo-9-deazainosine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to have anti-viral properties and has been studied for its potential use in treating viral infections such as hepatitis B and C.
Propiedades
Número CAS |
102731-46-4 |
|---|---|
Nombre del producto |
5'-Deoxy-5'-iodo-9-deazainosine |
Fórmula molecular |
C11H12IN3O4 |
Peso molecular |
377.13 g/mol |
Nombre IUPAC |
7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1 |
Clave InChI |
FKFBWNDSWWYBKW-KBHCAIDQSA-N |
SMILES isomérico |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O |
SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O |
SMILES canónico |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O |
Sinónimos |
5'-deoxy-5'-iodo-9-deazainosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



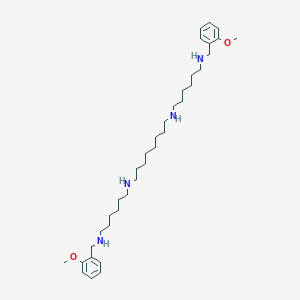
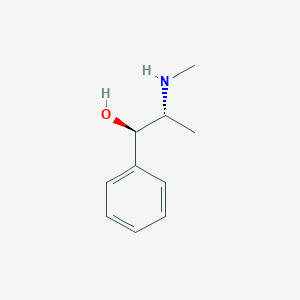
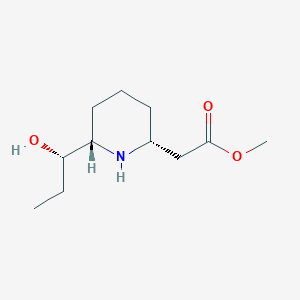
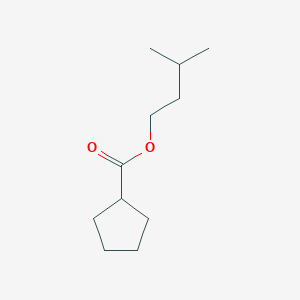
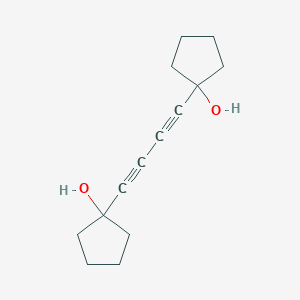
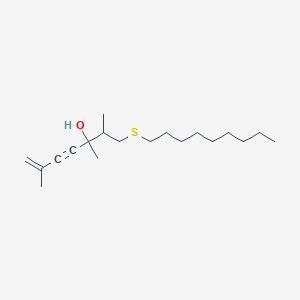
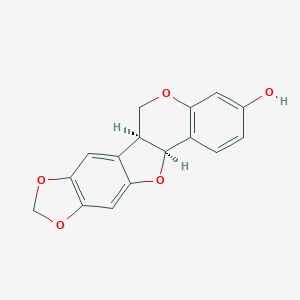
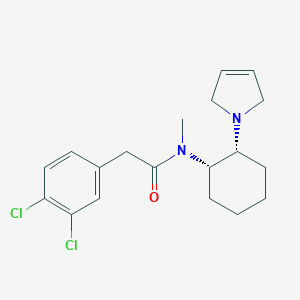
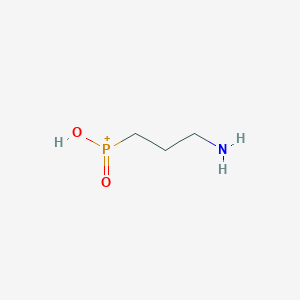
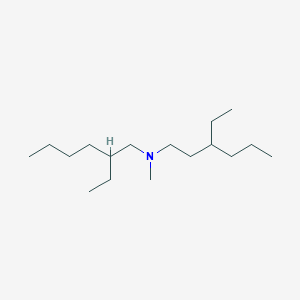
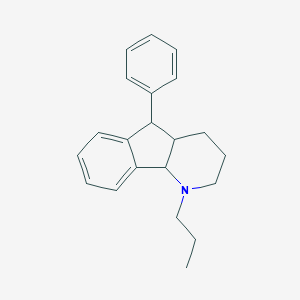
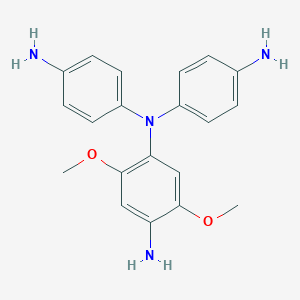
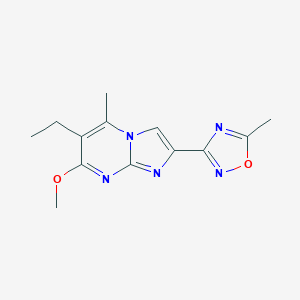
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)